molecular formula C21H28O3 B118875 6,7-Dihydroneridienone A CAS No. 72959-46-7

6,7-Dihydroneridienone A

Cat. No. B118875
CAS RN: 72959-46-7
M. Wt: 328.4 g/mol
InChI Key: ZTDAXWJYRPVTPO-GGLFOPPFSA-N
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Description

6,7-Dihydroneridienone A is a natural compound isolated from the herbs of Tithonia diversifolia . It belongs to the category of steroids . The compound is a powder in appearance .


Molecular Structure Analysis

The molecular formula of 6,7-Dihydroneridienone A is C21H28O3 . Its IUPAC name is (8R,9S,10R,12R,13S,14S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta [a]phenanthren-3-one . The molecular weight of the compound is 328.5 g/mol .


Physical And Chemical Properties Analysis

6,7-Dihydroneridienone A is a powder . It has a molecular weight of 328.5 g/mol . The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Scientific Research Applications

Biosynthesis and Chemotherapy Applications

  • Biosynthesis of Tetrahydrofolate : The study of 7,8-Dihydroneopterin aldolase, an enzyme involved in the formation of tetrahydrofolate precursors, reveals its potential as a target for antimicrobial and anti-parasite chemotherapy. The research highlights the role of specific intermediates in the enzymatic process, essential for understanding tetrahydrofolate biosynthesis and its implications in drug development (Illarionova et al., 2002).

Photosynthetic Bacteria and Herbicide Binding

  • Reaction Centres in Photosynthetic Bacteria : A study on Rhodopseudomonas viridis reaction centres provides insights into the role of 7,8-dihydro derivatives in photosynthetic bacteria, particularly in how light-induced electron transfer is coupled with proton uptake. This research is pivotal in understanding herbicide interactions with photosynthetic mechanisms, with implications for agricultural and biological research (Lancaster & Michel, 1999).

Safety And Hazards

The specific safety and hazards associated with 6,7-Dihydroneridienone A are not detailed in the search results. For comprehensive safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

(8R,9S,10R,12R,13S,14S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h6,10,15,17-19,24H,4-5,7-9,11H2,1-3H3/t15-,17-,18-,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDAXWJYRPVTPO-GGLFOPPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80993729
Record name 12-Hydroxypregna-4,16-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80993729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydroneridienone A

CAS RN

72959-46-7
Record name Pregna-4,16-diene-3,20-dione, 12-hydroxy-, (12beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072959467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Hydroxypregna-4,16-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80993729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Pan, CM Lezama-Davila, AP Isaac-Marquez… - Planta …, 2012 - thieme-connect.com
Bioassay-guided fractionation was conducted on a chloroform-soluble extract of the stems of Pentalinon andrieuxii, a Mayan traditional antileishmanial plant collected in a rainforest …
Number of citations: 2 www.thieme-connect.com
S Tandon, M Puri, Y Bharath, UM Choudhury… - Journal of Parasitic …, 2023 - Springer
Leishmaniasis is one of the major parasitic diseases, caused by obligate intracellular protozoa Leishmania, having high mortality as well as morbidity rate. As there is no human …
Number of citations: 0 link.springer.com
F Abe, T Yamauchi, K Minato - Phytochemistry, 1996 - Elsevier
Cardenolide glycosides from larvae of the sphingid moth Daphnis nerii reared on oleander leaves, and those from their frass, were examined by HPLC and then isolated preparatively. …
Number of citations: 50 www.sciencedirect.com

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